molecular formula C10H6F6O4S B1455665 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one CAS No. 1346521-24-1

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one

Cat. No.: B1455665
CAS No.: 1346521-24-1
M. Wt: 336.21 g/mol
InChI Key: NNYFSYULBONTPU-UHFFFAOYSA-N
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Description

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound contains trifluoromethane and trifluoromethoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one typically involves the introduction of trifluoromethane and trifluoromethoxy groups into an ethanone framework. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethane and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethane and trifluoromethoxy groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-(Trifluoromethyl)acetophenone: Similar structure but lacks the trifluoromethanesulfonyl group.

    2-(Trifluoromethylsulfonyl)benzaldehyde: Contains a trifluoromethanesulfonyl group but differs in the aromatic substitution pattern.

Uniqueness

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is unique due to the presence of both trifluoromethane and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O4S/c11-9(12,13)20-7-3-1-6(2-4-7)8(17)5-21(18,19)10(14,15)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYFSYULBONTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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